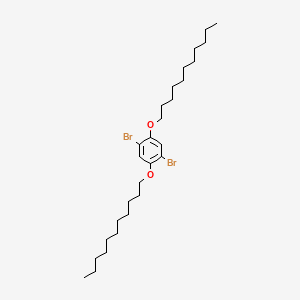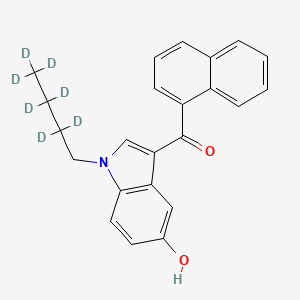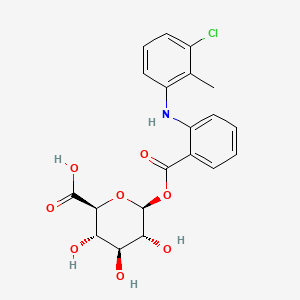
Tolfenamic Acid Acyl-|A-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tolfenamic Acid Acyl-|A-D-Glucuronide is a biochemical compound . It is a glucuronide conjugate of Tolfenamic Acid . The molecular formula of Tolfenamic Acid Acyl-|A-D-Glucuronide is C20H20ClNO8 .
Synthesis Analysis
Acyl glucuronidation is the major metabolic conjugation reaction of most carboxylic acid drugs in mammals . This process involves the metabolism of the parent compound by UDP-glucuronosyltransferases (UGTs) into hydrophilic and negatively charged glucuronides .
Molecular Structure Analysis
Tolfenamic Acid Acyl-|A-D-Glucuronide contains a total of 52 bonds; 32 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 carboxylic acid (aliphatic), 1 ester (aromatic), 1 secondary amine (aromatic), 4 hydroxyl groups, 3 secondary alcohols, and 1 ether (aliphatic) .
Chemical Reactions Analysis
The formation of acyl glucuronides results in an increase in both the aqueous solubility and molecular mass of the conjugate in comparison to the parent drug . This facilitates excretion in both urine and bile .
Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of Tolfenamic Acid Acyl-β-D-Glucuronide Applications
Tolfenamic Acid Acyl-β-D-Glucuronide, with the molecular formula
C20H20ClNO8 C_{20}H_{20}ClNO_{8} C20H20ClNO8
and a molecular weight of 437.83, is a metabolite of Tolfenamic Acid . Below is a detailed analysis of its scientific research applications across various fields:Toxicology Studies: In toxicology, Tolfenamic Acid Acyl-β-D-Glucuronide helps in assessing the safety profile of Tolfenamic Acid. By examining the excretion patterns of this metabolite, scientists can infer the potential toxicity and side effects that may arise from Tolfenamic Acid use, contributing to safer drug development.
Bioanalytical Method Development: This compound is used as a reference material in developing bioanalytical methods. Its stable structure allows for the creation of assays that can accurately measure the presence and concentration of Tolfenamic Acid in biological samples, which is essential for clinical trials and therapeutic monitoring.
Proteomics Research: As a biochemical for proteomics research, Tolfenamic Acid Acyl-β-D-Glucuronide aids in the study of protein expression and function. It can be used to investigate the interaction between Tolfenamic Acid and various proteins, shedding light on the drug’s mechanism of action at the molecular level .
Wirkmechanismus
Tolfenamic Acid Acyl-|A-D-Glucuronide inhibits the biosynthesis of prostaglandins, and it also presents inhibitory actions on the prostaglandin receptors . The mechanism of action of Tolfenamic Acid Acyl-|A-D-Glucuronide is based on the major mechanism of NSAIDs which consists of the inhibition of COX-1 and COX-2 pathways to inhibit prostaglandin secretion and action .
Zukünftige Richtungen
Further investigation is required to ascertain whether acyl glucuronide clearance is sufficient to prevent covalent modification of endogenous proteins and consequently a potential immunological response . This approach can be used for the easy and quantitative evaluation of the reactivity of acyl glucuronides without the need for authentic acyl glucuronide standards and to screen the potential idiosyncratic toxicity of new chemical entities during the early drug discovery phase .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-(3-chloro-2-methylanilino)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO8/c1-9-11(21)6-4-8-12(9)22-13-7-3-2-5-10(13)19(28)30-20-16(25)14(23)15(24)17(29-20)18(26)27/h2-8,14-17,20,22-25H,1H3,(H,26,27)/t14-,15-,16+,17-,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKJMFLLHHYVOM-GHHWKCCRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858488 |
Source


|
| Record name | 1-O-[2-(3-Chloro-2-methylanilino)benzoyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tolfenamic Acid Acyl-|A-D-Glucuronide | |
CAS RN |
77605-75-5 |
Source


|
| Record name | 1-O-[2-(3-Chloro-2-methylanilino)benzoyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


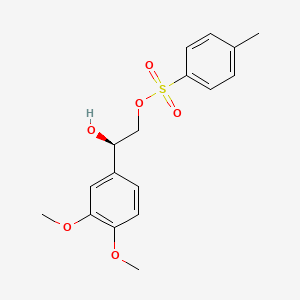

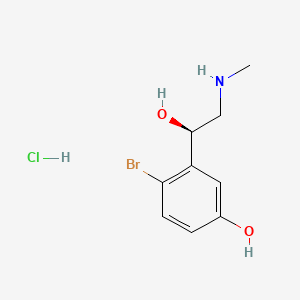
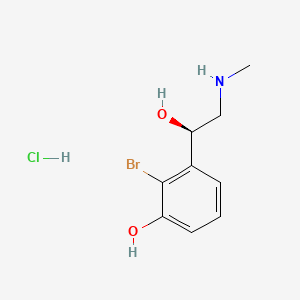
![Bicyclo[2.2.1]heptan-2-ol, 3-(dimethylamino)-, [1S-(endo,endo)]- (9CI)](/img/no-structure.png)
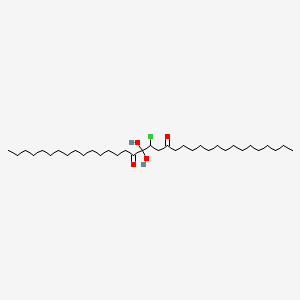
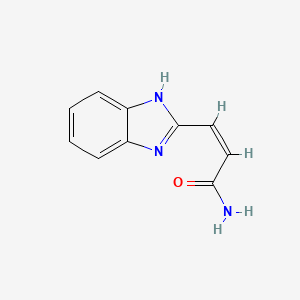

![7,8-Dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B589700.png)
